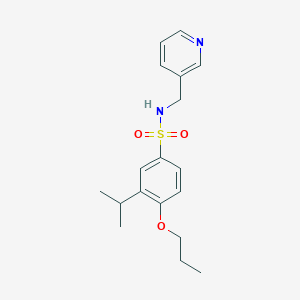
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Mecanismo De Acción
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide increases the inhibitory tone in the brain, leading to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in the activity of the GABA-A receptor, an improvement in synaptic plasticity, and a reduction in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it an ideal tool for studying the role of this receptor in cognitive function. However, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations, such as its relatively short half-life and poor solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide and related compounds. These include further optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide may have potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Further studies are needed to evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide in clinical trials.
Métodos De Síntesis
The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-4-propoxybenzenesulfonamide with pyridine-3-carboxaldehyde to form the key intermediate. This intermediate is then subjected to various reactions, including reduction, acylation, and cyclization, to produce the final product 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. In animal studies, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to improve cognitive function and memory in several behavioral tests, including the Morris water maze and novel object recognition tests.
Propiedades
Nombre del producto |
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H24N2O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3-propan-2-yl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-10-23-18-8-7-16(11-17(18)14(2)3)24(21,22)20-13-15-6-5-9-19-12-15/h5-9,11-12,14,20H,4,10,13H2,1-3H3 |
Clave InChI |
NUSAEKNEPPHVEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
